1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea
Description
1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea is a synthetic urea derivative characterized by a central urea core substituted with a (4-chlorophenyl)ethenyl group and a 4-methoxyphenyl moiety. The (E)-configuration of the ethenyl bridge ensures a planar geometry, which may enhance interactions with biological targets such as kinases or receptors.
Properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-15-8-6-14(7-9-15)19-16(20)18-11-10-12-2-4-13(17)5-3-12/h2-11H,1H3,(H2,18,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDLWXKWTWMKR-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with an isocyanate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone, while reduction could produce an amine derivative .
Scientific Research Applications
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Target Compound
- Structure : Urea core with (E)-2-(4-chlorophenyl)ethenyl and 4-methoxyphenyl groups.
- Molecular Weight : ~350.8 g/mol (calculated).
- The (E)-ethenyl linker may improve rigidity and π-π stacking with hydrophobic pockets in targets.
Compound T.14 [(E)-1-(4-Chlorophenyl)-3-(3-(4-Methoxystyryl)phenyl)urea] ()
- Structure : Urea core with 4-chlorophenyl and 3-(4-methoxystyryl)phenyl groups.
- Molecular Weight : Higher (~430 g/mol) due to the styryl (phenyl-ethenyl) substitution.
- Biological Activity :
- Comparison : The additional phenyl ring in T.14 increases steric bulk and may enhance target affinity but reduce solubility compared to the target compound.
1-(4-Chloro-3-(Trifluoromethyl)phenyl)-3-(4-Hydroxyphenyl)urea (Compound 4) ()
- Structure : Urea core with 4-chloro-3-(trifluoromethyl)phenyl and 4-hydroxyphenyl groups.
- Molecular Weight : ~389.7 g/mol.
- Key Features: Trifluoromethyl group enhances lipophilicity and metabolic stability.
- Synthesis : Prepared via carbamate intermediates, yielding high purity (98%) .
- Comparison : The trifluoromethyl group in this compound may confer stronger electron-withdrawing effects compared to the target’s methoxy group, altering binding kinetics.
1-(4-Chlorophenyl)-3-{5-[(E)-2-Phenylethenyl]-1,3,4-Thiadiazol-2-yl}urea ()
- Structure : Urea core linked to a thiadiazole ring with a (E)-styryl group.
- Molecular Weight : ~396.8 g/mol.
- Crystal structure confirms planar geometry (R factor = 0.068) .
- Comparison : The thiadiazole moiety may offer additional binding interactions absent in the target compound.
Physicochemical and Structural Insights
- Solubility : The target’s methoxy group likely improves aqueous solubility compared to purely chlorinated analogs (e.g., compound 4 in ). However, styryl or thiadiazole-containing derivatives (T.14, ) may exhibit lower solubility due to increased hydrophobicity.
- Conformational Stability : The (E)-ethenyl configuration in the target compound and T.14 ensures planar geometry, critical for binding to flat enzymatic active sites .
- Metabolic Stability : Trifluoromethyl groups () and heterocycles () enhance resistance to oxidative metabolism compared to the target’s methoxy group.
Biological Activity
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea, also known by its CAS number 3041-83-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its antibacterial, antifungal, and antiviral activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.73 g/mol. The compound features a urea functional group, which is often associated with various biological activities.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against several strains. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, indicating potent antibacterial effects. The compound showed MIC values ranging from to mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong efficacy in inhibiting these pathogens .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It was tested against several fungal strains, showing promising results:
- The compound exhibited MIC values against Candida albicans and Fusarium oxysporum, with ranges indicating moderate to high antifungal efficacy .
Antiviral Activity
Research regarding the antiviral potential of this compound is limited but noteworthy. Some derivatives related to this compound have shown activity against viral infections by inhibiting viral replication mechanisms .
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve inhibition of key enzymes or disruption of cellular processes in target organisms. The presence of the urea moiety is often linked to interactions with biological macromolecules that can lead to antimicrobial effects.
Q & A
Q. How does X-ray crystallography confirm stereochemical assignments?
- Crystallographic Workflow :
- Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and torsional parameters .
- Refinement : Software like SHELXL refines the structure (R-factor ≤0.068) to validate the E-ethenyl configuration and planarity of the urea core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
